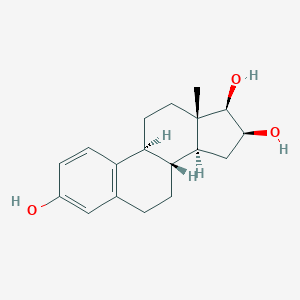

16-Epiestriol

Description

Properties

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-ZMSHIADSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894790 | |

| Record name | 16-Epiestratriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16b-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-81-9 | |

| Record name | 16-Epiestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiestriol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiestriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Epiestratriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epiestriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ32LI44K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16b-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 16-Epiestriol from Estrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for the conversion of estrone to 16-epiestriol, a significant metabolite of endogenous estrogens. The synthesis is a two-step process involving an initial hydroxylation of the estrone backbone, followed by a stereoselective reduction of a ketone. This document provides a comprehensive overview of the chemical transformations, including reaction mechanisms, experimental protocols, and quantitative data to support laboratory-scale synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound from estrone proceeds through the intermediate 16β-hydroxyestrone. The overall transformation can be summarized in two key steps:

-

C16-Hydroxylation of Estrone: Introduction of a hydroxyl group at the C16 position of the estrone molecule to form 16β-hydroxyestrone.

-

Stereoselective Reduction of 16β-hydroxyestrone: Reduction of the C17 ketone of 16β-hydroxyestrone to a hydroxyl group with a specific stereochemistry (17β) to yield this compound.

Caption: Overall synthetic pathway from Estrone to this compound.

Step 1: Synthesis of 16β-Hydroxyestrone from Estrone

The initial and most challenging step in this synthesis is the stereoselective introduction of a hydroxyl group at the 16β position of estrone. While biological systems utilize cytochrome P450 enzymes for this transformation, chemical synthesis requires a multi-step approach to achieve the desired stereochemistry. A common strategy involves the formation of an enol acetate, followed by epoxidation and subsequent reductive opening of the epoxide. A more direct, albeit less common, chemical hydroxylation is presented here.

Experimental Protocol: Synthesis of 16β-Hydroxyestrone

This protocol is adapted from established methodologies in steroid chemistry.

Materials:

-

Estrone

-

N-Bromosuccinimide (NBS)

-

Pyridine

-

Sodium hydroxide (NaOH)

-

Methanol

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Protection of the Phenolic Hydroxyl Group (Optional but Recommended): To avoid side reactions, the C3 phenolic hydroxyl group of estrone can be protected, for example, as a methyl ether.

-

Bromination at C16: Estrone (or its protected derivative) is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is cooled, and N-bromosuccinimide (NBS) is added portion-wise. The reaction is stirred at a low temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Formation of the Bromohydrin and Epoxide: Upon completion of bromination, the reaction mixture is treated with a base, such as sodium methoxide in methanol, to promote the formation of an epoxide intermediate.

-

Reductive Opening of the Epoxide: The crude epoxide is then subjected to reduction. A potential method involves the use of a reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent at low temperatures. This step is crucial for establishing the 16β-hydroxy configuration. The stereochemical outcome is influenced by the steric hindrance of the steroid framework, which typically directs the hydride attack to the α-face, resulting in the desired β-alcohol.

-

Work-up and Purification: The reaction is carefully quenched with water and a solution of sodium hydroxide. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude 16β-hydroxyestrone is then purified by column chromatography on silica gel.

-

Deprotection (if applicable): If the C3 hydroxyl group was protected, it is deprotected in the final step to yield 16β-hydroxyestrone.

| Parameter | Value | Reference |

| Starting Material | Estrone | - |

| Key Reagents | N-Bromosuccinimide, Sodium Methoxide, Lithium Aluminum Hydride | General steroid chemistry principles |

| Typical Yield | 40-50% (over several steps) | Estimated based on similar transformations |

| Purity | >95% after chromatography | Standard laboratory practice |

Step 2: Stereoselective Reduction of 16β-Hydroxyestrone to this compound

The second step involves the reduction of the C17-ketone of 16β-hydroxyestrone to a 17β-hydroxyl group. The stereochemical control in this step is critical to obtain this compound. The use of hydride reducing agents is common, with the stereoselectivity influenced by the steric environment around the carbonyl group. The bulky steroid backbone generally directs the hydride attack from the less hindered α-face, leading to the formation of the desired 17β-alcohol.

Experimental Protocol: Reduction of 16β-Hydroxyestrone

Materials:

-

16β-Hydroxyestrone

-

Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Methanol or Ethanol

-

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

-

Aqueous solution of hydrochloric acid (HCl) (for work-up)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: 16β-Hydroxyestrone is dissolved in a suitable solvent system, such as a mixture of methanol and dichloromethane.

-

Reduction: The solution is cooled in an ice bath. Sodium borohydride (NaBH4) is added portion-wise. The reaction mixture is stirred at a low temperature and allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is evaporated. The residue is then taken up in a mixture of water and an organic solvent like ethyl acetate. The aqueous layer is acidified with dilute HCl to neutralize the excess borohydride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

| Parameter | Value | Reference |

| Starting Material | 16β-Hydroxyestrone | - |

| Reducing Agent | Sodium Borohydride (NaBH4) | [General steroid chemistry principles] |

| Solvent | Methanol/Dichloromethane | [General steroid chemistry principles] |

| Reaction Temperature | 0 °C to Room Temperature | [General steroid chemistry principles] |

| Typical Yield | 85-95% | Estimated based on similar reductions |

| Purity | >98% after chromatography | Standard laboratory practice |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps and transformations in the synthesis of this compound from estrone.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from estrone is a feasible process for laboratory-scale production. The key challenges lie in the stereoselective hydroxylation at the C16 position and the subsequent stereocontrolled reduction of the C17-ketone. The protocols outlined in this guide provide a foundational framework for researchers. Optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the final product. Further analytical characterization, such as NMR and mass spectrometry, is essential to confirm the structure and stereochemistry of the synthesized compounds.

An In-Depth Technical Guide on the Biological Function of 16-Epiestriol in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epiestriol, an endogenous estrogen metabolite, is emerging as a molecule of significant interest due to its distinct biological profile. While classified as a weak estrogen, its potent anti-inflammatory properties, devoid of the typical glycogenic side effects associated with corticosteroids, position it as a compelling candidate for further investigation in inflammatory and autoimmune disease research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions in humans, with a focus on its receptor interactions, signaling pathways, and quantifiable effects. Detailed experimental methodologies are provided to facilitate reproducible research, and key signaling pathways are visualized to offer a clear conceptual framework.

Introduction

This compound, also known as 16β-hydroxy-17β-estradiol, is a stereoisomer of estriol and a metabolite of estrone.[1][2] Historically considered a minor and weak endogenous estrogen, recent studies have unveiled its potent anti-inflammatory activities, distinguishing it from classical estrogens and glucocorticoids.[1] This unique profile has sparked interest in its potential therapeutic applications. This document aims to consolidate the existing knowledge on this compound, providing a technical resource for researchers and drug development professionals.

Receptor Interactions and Binding Affinity

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The binding affinity of this compound for these receptors is a critical determinant of its estrogenic and other biological activities.

Quantitative Data on Receptor Binding

The following table summarizes the available quantitative data on the binding affinity of this compound to human ERα and ERβ. The data is presented as Relative Binding Affinity (RBA), where the affinity of estradiol is set to 100%.

| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |

| This compound | 7.795 (Range: 4.94–63) | 50 | [1] |

| Estradiol | 100 | 100 | Baseline |

Note: The wide range reported for ERα RBA may reflect variations in experimental conditions and assay systems.

Signaling Pathways

The signaling cascades initiated by this compound binding to estrogen receptors are complex and can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERs in the cytoplasm or nucleus. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens can elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane or within the cytoplasm. These pathways often involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. While direct evidence for this compound is still emerging, it is plausible that it can also trigger these rapid signaling events.

The anti-inflammatory effects of this compound are of particular interest. While the precise mechanism is not fully elucidated, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Estrogens have been shown to interfere with NF-κB signaling, a central regulator of inflammatory gene expression.

References

- 1. This compound: an anti-inflammatory steroid without glycogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression | MDPI [mdpi.com]

- 4. The role of genetics in estrogen responses: a critical piece of an intricate puzzle - PMC [pmc.ncbi.nlm.nih.gov]

16-Epiestriol: A Technical Guide to its Mechanism of Action as an Estrogen Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epiestriol, a lesser-known endogenous estrogen metabolite, is emerging as a molecule of interest in endocrine research. As a stereoisomer of the more extensively studied estriol, this compound exhibits unique biochemical properties and a distinct mechanism of action. This technical guide provides an in-depth analysis of this compound's function, focusing on its interaction with estrogen receptors, subsequent signaling cascades, and its influence on gene expression and cellular proliferation. Through a comprehensive review of available data, detailed experimental protocols, and visualization of key pathways, this document serves as a core resource for professionals engaged in endocrinology, pharmacology, and drug development.

Introduction

This compound, also known as 16β-hydroxy-17β-estradiol, is a naturally occurring steroid hormone and a metabolite of estradiol.[1][2] Unlike its more abundant isomer, estriol (16α-hydroxy-17β-estradiol), this compound is considered a minor and weak endogenous estrogen.[1] Despite its lower prevalence, its distinct stereochemistry imparts specific biological activities, including anti-inflammatory properties without the associated glycogenic effects of some steroids.[1] Understanding the nuanced mechanism of action of this compound is crucial for elucidating the full spectrum of estrogenic signaling and for the potential development of novel selective estrogen receptor modulators (SERMs). This guide will systematically dissect the molecular interactions and cellular consequences of this compound activity.

Estrogen Receptor Binding Affinity

The initial and most critical step in the mechanism of action of any estrogenic compound is its binding to estrogen receptors (ERs). There are two primary subtypes of nuclear estrogen receptors, ERα and ERβ, which often mediate different, and sometimes opposing, physiological effects.

Quantitative Data Summary

The binding affinity of this compound for ERα and ERβ has been characterized primarily through competitive binding assays, which measure the ability of the ligand to displace a radiolabeled estrogen, typically [3H]-estradiol. The results are often expressed as a Relative Binding Affinity (RBA), where the affinity of estradiol is set to 100%.

| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (RBA) (%) | Reference Compound |

| This compound | ERα | 7.795 (Range: 4.94–63) | Estradiol (100%) |

| ERβ | 50 | Estradiol (100%) | |

| 16,17-Epiestriol | ERα | 1.0 | Estradiol (100%) |

| ERβ | 13 | Estradiol (100%) |

Data sourced from various in-vitro studies.

These data indicate that this compound exhibits a preferential binding to ERβ over ERα. This selectivity is a key feature that distinguishes it from estradiol, which binds with high affinity to both receptors, and from other metabolites.

Transactivation of Estrogen Receptors

Upon ligand binding, estrogen receptors undergo a conformational change, dimerize, and translocate to the nucleus where they function as transcription factors. This process, known as transactivation, involves the binding of the ER-ligand complex to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their expression.

While specific EC50 values for this compound in transactivation assays are not widely reported in the literature, its characterization as a "weak" estrogen suggests that higher concentrations are required to elicit a transcriptional response comparable to that of estradiol. The functional consequences of its preferential binding to ERβ would imply a greater influence on ERβ-mediated gene regulation.

Downstream Signaling Pathways

The binding of an estrogenic ligand to its receptor can initiate a cascade of intracellular signaling events, which can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene transcription by the estrogen receptor-ligand complex.

References

An In-Depth Technical Guide to 16-Epiestriol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epiestriol, a stereoisomer of estriol, is an endogenous estrogen metabolite that has garnered significant interest for its unique biological activities.[1][2] Unlike many other estrogens, this compound exhibits potent anti-inflammatory properties with a notable absence of glycogenic activity, making it a compelling molecule for further investigation in drug development.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways.

Physical and Chemical Properties

This compound, with the chemical formula C₁₈H₂₄O₃, is a crystalline solid.[4] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 288.38 g/mol | --INVALID-LINK-- |

| Melting Point | 289-291 °C | --INVALID-LINK-- |

| Appearance | Crystalline Solid | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | --INVALID-LINK-- |

| Optical Rotation | [α]D +76° (c=0.297 in ethanol) | |

| IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | --INVALID-LINK-- |

| CAS Number | 547-81-9 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound from 16-Oxoestradiol

A common method for the synthesis of this compound involves the reduction of 16-oxoestradiol. The following protocol is a general guideline based on established chemical principles.

Materials:

-

16-oxoestradiol

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 16-oxoestradiol in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5-2 equivalents) to ensure complete reduction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Purification by Recrystallization

For further purification, this compound can be recrystallized.[5][6][7][8]

Materials:

-

Crude this compound

-

Methanol

-

Water

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot methanol.

-

Slowly add hot water to the solution until it becomes slightly cloudy.

-

If the solution becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.[5]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of steroids like this compound. The following is a general protocol; specific parameters may need to be optimized for your instrument.

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This increases the volatility of the compound.

-

Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range appropriate for the TMS-derivatized this compound (m/z 50-600).

Biological Activity and Signaling Pathways

This compound is recognized as a weak estrogen, indicating some interaction with estrogen receptors (ERs).[1] More significantly, it has demonstrated potent anti-inflammatory effects.[3] While the precise molecular mechanisms are still under investigation, evidence suggests the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Estrogenic Activity

This compound is an epimer of estriol and exhibits weak binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to estradiol. This weak interaction suggests that its physiological effects are likely not mediated solely through classical estrogenic pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a key area of research. It is hypothesized that this compound may exert these effects through the inhibition of pro-inflammatory signaling cascades.

Modulation of the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may interfere with this pathway, potentially by inhibiting IκB degradation or by preventing the nuclear translocation of NF-κB.

Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38. This compound may potentially inhibit the phosphorylation of one or more components of the MAPK cascade, thereby downregulating the inflammatory response.

Conclusion

This compound presents a fascinating profile as a weak estrogen with potent anti-inflammatory activities. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and analysis. The exploration of its potential mechanisms of action through the modulation of NF-κB and MAPK signaling pathways opens up new avenues for research and development. Further investigation into the precise molecular interactions of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Epiestriol - Wikipedia [en.wikipedia.org]

- 2. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]

- 3. This compound: an anti-inflammatory steroid without glycogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 547-81-9 [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]

16-Epiestriol CAS number and IUPAC nomenclature.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Identity of 16-Epiestriol

| Identifier | Value | Source |

| CAS Number | 547-81-9 | [1][2][3][4][5] |

| IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | [1][6] |

| Synonyms | 16β-Epiestriol, Epioestriol, 16β-Hydroxy-17β-estradiol, Actriol | [6] |

| Molecular Formula | C18H24O3 | [1][2][4] |

| Molecular Weight | 288.38 g/mol | [2] |

Biological Activity and Quantitative Data

This compound, a metabolite of the endogenous estrogen estrone, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antibacterial action.[7][8][9] Unlike conventional steroidal anti-inflammatory drugs, this compound exhibits these properties without associated glycogenic activity, making it a compound of significant interest for further investigation.[8]

Quantitative Analysis of Biological Activity

| Biological Activity | Test Organism/System | Method | Result | Source |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | In vivo | More than twice as effective as hydrocortisone on an equimolar basis in preventing edema.[8] Administered at 20 mg/kg.[10] | [8][10] |

| Antibacterial | Carbapenem-resistant Acinetobacter baumannii | In vitro | Inhibits growth at a concentration of 200 µg/ml. | [10] |

Experimental Protocols

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This protocol outlines the widely used carrageenan-induced paw edema model to evaluate the acute anti-inflammatory activity of this compound.[1][2][11]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Positive control (e.g., Prednisolone, 10 mg/kg)[2]

-

Vehicle control (e.g., 1% Tween-80 in saline)[2]

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Divide the animals into groups (n=4-6 per group): Vehicle control, positive control, and this compound treatment groups at various doses.

-

Compound Administration: Administer this compound (e.g., 20 mg/kg), the positive control, or the vehicle control via oral gavage or intraperitoneal injection.[2][10]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[3]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[2][3]

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume/thickness in the control group and V_t is the average paw volume/thickness in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

In Vitro Antibacterial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii using the broth microdilution method.[12][13][14][15][16]

Materials:

-

Acinetobacter baumannii strain (e.g., ATCC 17978)

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Culture A. baumannii on a suitable agar plate overnight at 37°C.

-

Suspend a single colony in CAMHB and incubate at 37°C with shaking until the mid-log phase is reached.

-

Adjust the bacterial suspension to a concentration of approximately 1 x 10^7 CFU/mL in CAMHB.[12]

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add 50 µL of the adjusted bacterial suspension to each well containing the serially diluted this compound.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-24 hours.[15]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

-

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, its anti-inflammatory and antibacterial effects suggest interactions with specific cellular pathways.

Anti-inflammatory Action

This compound's anti-inflammatory properties, distinct from glucocorticoids, may involve the modulation of inflammatory mediator production. As a metabolite of estrone, its actions could be mediated through estrogen receptors (ERα and ERβ), which are known to have roles in regulating inflammatory responses. Some evidence also suggests that certain steroids can act as Glucocorticoid Receptor agonists, which could be another avenue of investigation.[5]

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antibacterial Action

The mechanism by which this compound inhibits the growth of multidrug-resistant bacteria like Acinetobacter baumannii is not yet fully elucidated. Potential mechanisms could involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research is required to identify the specific molecular targets.

Potential Antibacterial Mechanisms of Action

Caption: Potential antibacterial mechanisms of this compound.

References

- 1. inotiv.com [inotiv.com]

- 2. 2.7.1. Assessment of carrageenan-induced paw oedema [bio-protocol.org]

- 3. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 4. This compound | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 547-81-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Epiestriol - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound: an anti-inflammatory steroid without glycogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (16-epi-Estriol) | Bacterial抑制剂 | MCE [medchemexpress.cn]

- 10. caymanchem.com [caymanchem.com]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. doaj.org [doaj.org]

- 14. researchgate.net [researchgate.net]

- 15. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

A Comprehensive Review of 16-Epiestriol: From Synthesis to Potential Therapeutic Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epiestriol, an endogenous steroidal estrogen, has garnered increasing interest within the scientific community for its diverse biological activities. As a metabolite of estrone, it is structurally related to estriol and estradiol and has been detected in the urine of pregnant women.[1] Beyond its estrogenic properties, preclinical studies have suggested its potential as an anti-inflammatory and antibacterial agent, opening avenues for further investigation and therapeutic development. This in-depth technical guide provides a comprehensive literature review of this compound, summarizing the current state of research, including its synthesis, pharmacology, and preclinical findings. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C18H24O3 and a molecular weight of 288.38 g/mol , is a stereoisomer of estriol.[2] While detailed, publicly available protocols for the direct synthesis of this compound are limited, its preparation is often a consideration in the synthesis of its isomers, such as estriol. One patented method for estriol preparation notes the importance of controlling the formation of epiestriol as an impurity, suggesting that stereoselective reduction of a 16-keto intermediate is a critical step. A plausible synthetic route would involve the reduction of 16-ketoestradiol, where the choice of reducing agent and reaction conditions would be crucial to favor the formation of the 16β-hydroxyl group characteristic of this compound.

A general approach to the synthesis of estriol and its isomers often starts from estrone. For instance, a patented method describes the conversion of estrone to an intermediate, 16α-hydroxyestrone, followed by a reduction step to yield estriol. The control of stereochemistry at the C16 and C17 positions is paramount in determining the final product distribution, including the formation of this compound.

Hypothesized Synthesis Workflow:

Pharmacology and Mechanism of Action

Estrogenic Activity

This compound is a weak estrogen that exhibits preferential binding affinity for the estrogen receptor β (ERβ) over estrogen receptor α (ERα).[1] This selective binding is a key characteristic that may differentiate its biological effects from those of estradiol, which binds with high affinity to both ERα and ERβ. The activation of ERs by estrogens initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

In the genomic pathway, the estrogen-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription. The non-genomic pathway involves the activation of membrane-associated ERs, leading to rapid intracellular signaling events. The specific downstream effects of this compound-mediated ER activation are not yet fully elucidated.

Estrogen Receptor Signaling Pathway:

Anti-inflammatory Activity

Preclinical research has highlighted the potential of this compound as an anti-inflammatory agent. A key study demonstrated its efficacy in a carrageenan-induced rat paw edema model, a classic assay for acute inflammation. Notably, this study reported that this compound exhibited potent anti-inflammatory effects without the glycogenic activity associated with glucocorticoids, suggesting a potentially safer therapeutic profile.

The precise mechanism underlying the anti-inflammatory action of this compound is not yet fully understood. However, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Estrogens have been shown to interfere with NF-κB signaling, a central regulator of the expression of pro-inflammatory genes. It is plausible that this compound, through its interaction with ERs, could inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators.

Hypothesized Anti-inflammatory Mechanism:

Antibacterial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antibacterial activity against multidrug-resistant pathogens. One study reported its inhibitory effect on the growth of Acinetobacter baumannii, a bacterium of significant clinical concern.

The mechanism of its antibacterial action is likely multifaceted. One potential mechanism is the disruption of the bacterial cell membrane. Many antimicrobial compounds exert their effects by compromising the integrity of the bacterial membrane, leading to leakage of cellular contents and cell death. Further research is needed to confirm if this compound acts via this or other mechanisms, such as the inhibition of essential bacterial enzymes or interference with DNA replication.

Quantitative Data Summary

Due to the limited availability of full-text articles, a comprehensive summary of all quantitative data is not possible at this time. The following tables represent the available data from abstracts and publicly accessible sources.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) |

| This compound | Data not available | Data not available, but reported to be preferential |

Note: While preferential binding to ERβ is reported, specific quantitative data on the relative binding affinities of this compound for ERα and ERβ are not consistently available in the reviewed literature.

Table 2: Preclinical Efficacy Data

| Activity | Model | Dosage | Outcome |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Specific dose not available in abstract | Potent inhibition of edema, without glycogenic activity. |

| Antibacterial | In vitro growth inhibition of Acinetobacter baumannii | Specific MIC not available in abstract | Inhibition of bacterial growth. |

Experimental Protocols

Detailed experimental protocols are not available in the abstracts of the key cited studies. However, based on standard methodologies in the field, the following provides a general overview of the likely experimental designs.

Carrageenan-Induced Rat Paw Edema Assay (General Protocol)

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Treatment: this compound, a positive control (e.g., indomethacin), and a vehicle control are administered, typically via intraperitoneal or oral routes, at a specified time before carrageenan injection.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Experimental Workflow for Anti-inflammatory Assay:

References

Unveiling the Potent Anti-inflammatory Action of 16-Epiestriol Devoid of Glycogenic Effects: A Technical Guide

For Immediate Release

LUBBOCK, TX – A comprehensive review of existing scientific literature underscores the potential of 16-Epiestriol, a stereoisomer of estriol, as a potent anti-inflammatory agent without the associated glycogenic activity typical of conventional steroidal anti-inflammatory drugs. This technical guide provides an in-depth analysis of the compound's unique properties, a summary of key experimental findings, detailed methodologies, and an exploration of its proposed mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an endogenous estrogen metabolite, has demonstrated significant anti-inflammatory efficacy in preclinical models, surpassing the potency of hydrocortisone on an equimolar basis.[1] Crucially, this anti-inflammatory activity is dissociated from glycogenic effects, a common and dose-limiting side effect of glucocorticoids.[1] This unique profile positions this compound as a promising candidate for the development of novel anti-inflammatory therapies with an improved safety profile. The primary mechanism of action is hypothesized to involve the modulation of the NF-κB signaling pathway through interaction with Estrogen Receptor β (ERβ), leading to the downregulation of pro-inflammatory cytokines.

Anti-inflammatory and Glycogenic Properties: Quantitative Data

The anti-inflammatory potency of this compound has been quantitatively assessed and compared with the widely used corticosteroid, hydrocortisone. Similarly, its lack of effect on glycogen metabolism has been experimentally verified. The following tables summarize the key quantitative findings from seminal studies.

| Compound | Molar Dose | Mean Edema Volume (mL) ± SEM | Percent Inhibition of Edema |

| Control (Carrageenan only) | - | 0.85 ± 0.04 | 0% |

| This compound | 5.5 x 10⁻⁵ | 0.28 ± 0.03 | 67% |

| Hydrocortisone | 5.5 x 10⁻⁵ | 0.58 ± 0.05 | 32% |

| Data from a modified Winter's carrageenan rat paw edema model.[1] |

| Treatment Group | Mean Liver Glycogen (mg/g of liver) ± SEM | Mean Plasma Glucose (mg/dL) ± SEM |

| Untreated Control | 2.5 ± 0.3 | 105 ± 5 |

| This compound | 2.6 ± 0.4 | 108 ± 6 |

| Hydrocortisone | 15.8 ± 1.2 | 145 ± 8 |

| Data from a modified Venning's method for glycogenic activity assessment in adrenalectomized rats.[1] |

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of estrogens are predominantly mediated through the Estrogen Receptor β (ERβ). The proposed signaling pathway for this compound involves its binding to ERβ, which then interferes with the pro-inflammatory NF-κB signaling cascade. This interaction is thought to occur through multiple potential mechanisms, including the direct interaction of ERβ with NF-κB subunits (p65/p50), preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Detailed Experimental Protocols

Assessment of Anti-inflammatory Activity: Modified Winter's Carrageenan Rat Paw Edema Model

This in vivo assay is a standard method for evaluating the efficacy of acute anti-inflammatory agents.

Workflow:

Detailed Steps:

-

Animal Model: Male Sprague-Dawley rats weighing between 150-200g are used. Animals are housed under standard laboratory conditions and fasted for 18 hours prior to the experiment with free access to water.

-

Test Groups: Animals are randomly assigned to control and treatment groups.

-

Control Group: Receives the vehicle (e.g., saline or a suitable solvent for the test compounds).

-

This compound Group: Receives a specific dose of this compound.

-

Hydrocortisone Group: Receives an equimolar dose of hydrocortisone for comparison.

-

-

Administration: Test compounds are administered intraperitoneally 30 minutes before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each rat.

-

Measurement of Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., every hour for 5 hours) post-injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Assessment of Glycogenic Activity: Modification of Venning's Method

This protocol is designed to determine the effect of a substance on liver glycogen deposition.

Workflow:

Detailed Steps:

-

Animal Model: Male rats are adrenalectomized to remove the influence of endogenous glucocorticoids. They are maintained on 0.9% saline solution for drinking.

-

Fasting: Prior to the experiment, the rats are fasted for 24 hours to deplete liver glycogen stores.

-

Test Groups: Animals are divided into control and treatment groups.

-

Control Group: Receives the vehicle.

-

This compound Group: Receives a defined dose of this compound.

-

Hydrocortisone Group: Receives a dose of hydrocortisone known to induce glycogenesis.

-

-

Administration: The test compounds are administered subcutaneously.

-

Sample Collection: After a specified period (e.g., 7 hours), the animals are euthanized. A blood sample is collected for plasma glucose analysis, and the liver is rapidly excised and weighed.

-

Liver Glycogen Determination: a. A portion of the liver is digested in hot 30% potassium hydroxide. b. Glycogen is precipitated with 95% ethanol. c. The glycogen pellet is hydrolyzed with acid (e.g., 2 N H₂SO₄) to convert it to glucose. d. The resulting glucose concentration is determined using a standard glucose assay, and the amount of glycogen is calculated and expressed as mg of glycogen per gram of liver tissue.

-

Plasma Glucose Analysis: Plasma is separated from the blood sample, and glucose concentration is measured using a glucose oxidase method or a similar standard procedure.

Conclusion and Future Directions

The available evidence strongly supports the characterization of this compound as a potent anti-inflammatory agent that is notably free from the adverse glycogenic effects associated with glucocorticoids.[1] Its mechanism of action, likely involving the modulation of the NF-κB pathway via ERβ, presents a targeted approach to inflammation control.

Further research is warranted to fully elucidate the dose-response relationship of this compound's anti-inflammatory effects and to confirm its precise molecular interactions within the NF-κB signaling cascade. In vitro studies using cell lines expressing ERβ and stimulated with inflammatory agents could provide direct evidence of NF-κB inhibition. Additionally, exploring the efficacy and safety of this compound in a wider range of preclinical models of inflammatory diseases will be crucial for its translation into clinical applications. The unique profile of this compound makes it a highly attractive candidate for the development of a new class of anti-inflammatory drugs with an enhanced therapeutic window.

References

The Metabolic Journey of 16β-hydroxyestrone to 16-Epiestriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of estrogen metabolism, the conversion of 16β-hydroxyestrone to 16-epiestriol represents a key hydroxylation pathway. This technical guide provides an in-depth exploration of this metabolic process, offering a comprehensive overview of the enzymatic conversion, detailed experimental protocols for its investigation, and a summary of the quantitative data available. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of steroid biochemistry and its implications in health and disease.

Metabolic Conversion: From 16β-hydroxyestrone to this compound

The transformation of 16β-hydroxyestrone to this compound is a critical step in the downstream metabolism of estrone. 16β-hydroxyestrone, an endogenous estrogen, serves as a direct metabolic precursor to this compound (also known as epiestriol or 16β-hydroxyestradiol)[1]. This conversion involves the reduction of the ketone group at the C-17 position of the steroid nucleus to a hydroxyl group.

The Primary Enzyme: 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

The enzymatic reduction of 16β-hydroxyestrone is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes[2][3][4][5]. These enzymes are pivotal in regulating the biological activity of steroid hormones by interconverting 17-keto and 17β-hydroxysteroids[2][4][5].

While multiple isoforms of 17β-HSD exist, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is the primary isoenzyme responsible for the reductive conversion of estrone to the more potent estradiol[3][6]. Given the structural similarity, it is highly probable that 17β-HSD1 is also the key enzyme mediating the reduction of 16β-hydroxyestrone to this compound. This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor for the reduction reaction.

Quantitative Data

| Substrate | Enzyme | Km (μM) | Vmax (nmol/g protein/h) | Cofactor | Source |

| Estrone | 17β-HSD1 (human breast cancer tissue) | 0.62 (high-affinity form) | 82 | - | [7] |

| Estrone | 17β-HSD (MCF-7 cells, reductive) | 5.5 | - | NAD/NADP | [8] |

| Estradiol | 17β-HSD (MCF-7 cells, oxidative) | 14.3 | - | NAD/NADP | [8] |

Note: The provided Km and Vmax values are for the conversion of estrone to estradiol and estradiol to estrone. These values are presented as an estimation of the enzymatic activity for the structurally similar substrate, 16β-hydroxyestrone.

Experimental Protocols

The investigation of the metabolic conversion of 16β-hydroxyestrone to this compound necessitates robust analytical methodologies. Below are detailed protocols for in vitro enzymatic assays and the analysis of these estrogen metabolites using mass spectrometry.

In Vitro 17β-HSD1 Activity Assay

This protocol is adapted from methods used to assess 17β-HSD1 inhibition and can be modified to measure the conversion of 16β-hydroxyestrone.

1. Enzyme Preparation:

-

Utilize a crude enzyme preparation from a source known to express 17β-HSD1, such as human placenta or a cell line overexpressing the enzyme (e.g., HEK-293 or T-47D breast cancer cells)[9].

-

Homogenize the tissue or cells in a suitable buffer (e.g., phosphate buffer, pH 7.4) and obtain the microsomal or cytosolic fraction through differential centrifugation.

2. Reaction Mixture:

-

In a microcentrifuge tube, combine the following components:

-

100 µL of the crude enzyme preparation.

-

A solution of 16β-hydroxyestrone (substrate) in ethanol. The final concentration should be varied to determine kinetic parameters.

-

A solution of NADPH (cofactor) in buffer.

-

The total reaction volume should be standardized (e.g., 500 µL) with the appropriate buffer.

-

3. Incubation:

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

4. Reaction Termination and Extraction:

-

Stop the reaction by adding an excess of unlabeled 16β-hydroxyestrone and this compound to act as carriers.

-

Extract the steroids from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

5. Analysis:

-

Reconstitute the dried residue in a suitable solvent for analysis by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analysis of Estrogen Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of estrogen metabolites, offering high sensitivity and selectivity.

1. Sample Preparation and Derivatization:

-

To improve volatility and thermal stability for GC analysis, the extracted estrogen metabolites must be derivatized. A common method is silylation.

-

Reconstitute the dried extract in 50 µL of a derivatizing solution, such as MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w)[2].

-

Heat the mixture at 70°C for 1 hour to complete the derivatization[2].

2. GC-MS Analysis:

-

Inject an aliquot (e.g., 2 µL) of the derivatized sample into the GC-MS system in splitless mode[2].

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column suitable for steroid analysis (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to ensure the separation of 16β-hydroxyestrone and this compound from other potential metabolites. A typical program might start at a lower temperature and ramp up to a final temperature of around 300°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific ions corresponding to the derivatized 16β-hydroxyestrone and this compound.

-

3. Quantification:

-

Create a calibration curve using known concentrations of derivatized 16β-hydroxyestrone and this compound standards.

-

Quantify the amount of this compound produced by comparing its peak area to the calibration curve.

Visualizations

Metabolic Pathway

References

- 1. benthamopenarchives.com [benthamopenarchives.com]

- 2. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation | PLOS One [journals.plos.org]

- 3. Human oestrogenic 17beta-hydroxysteroid dehydrogenase specificity: enzyme regulation through an NADPH-dependent substrate inhibition towards the highly specific oestrone reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of 17 beta-hydroxysteroid dehydrogenase in a newly-established human breast carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models [mdpi.com]

Endogenous Sources and Biosynthesis of 16-Epiestriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epiestriol (16β-hydroxy-17β-estradiol) is a minor endogenous estrogen metabolite.[1][2] While less potent than its parent hormone estradiol, it and other estrogen metabolites are subjects of increasing research interest due to their potential roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of the endogenous sources and biosynthetic pathways of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of estrogen metabolites in health and disease.

Endogenous Sources of this compound

This compound is a naturally occurring steroid found in the human body.[3] Its presence has been detected in various biological matrices, indicating its systemic distribution. The primary endogenous sources include:

-

Urine: this compound is excreted in the urine and its levels can be influenced by physiological states such as pregnancy.[3][4] In premenopausal women, this compound constitutes approximately 3.65% of the total urinary estrogen metabolites, with a 5th to 95th percentile range of 1.60% to 6.33%.[5]

-

Serum and Plasma: Circulating levels of this compound have been identified in both serum and plasma.[6]

-

Fetal Tissues: The fetal liver, in particular, is a significant site of estrogen 16α-hydroxylase activity, a key step in the formation of estriol and its epimers.[7] This suggests that the feto-placental unit is a major contributor to this compound production during pregnancy.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the metabolic pathways of its parent estrogens, estradiol (E2) and estrone (E1). The primary route of formation is through the 16-hydroxylation pathway.

Key Precursors and Enzymatic Conversions

The biosynthetic cascade leading to this compound involves the following key steps:

-

Aromatization: The synthesis of estrogens begins with the conversion of androgens (androstenedione and testosterone) to estrone (E1) and estradiol (E2) by the enzyme aromatase (cytochrome P450 19A1).[5]

-

Interconversion of Estrone and Estradiol: Estrone and estradiol are readily interconverted by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[5]

-

16-Hydroxylation: The critical step in the formation of this compound is the hydroxylation of estrone or estradiol at the C16 position of the steroid nucleus. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.

-

Formation of 16α-hydroxyestrone: CYP3A4 and CYP3A5 are the primary enzymes responsible for the 16α-hydroxylation of estrone to form 16α-hydroxyestrone.[8][9]

-

Formation of this compound (16β-hydroxy-17β-estradiol): While the 16α-hydroxylation pathway leading to estriol is well-characterized, the precise enzymatic mechanism governing the stereoselective formation of the 16β-hydroxy group in this compound is less defined. It is understood to be a product of the 16-hydroxylation pathway, and it is likely that a specific P450 enzyme or another steroid hydroxylase is responsible for this stereospecific conversion.

-

The following diagram illustrates the key steps in the biosynthesis of this compound from its precursors.

Quantitative Data

The following table summarizes the available quantitative data for this compound in human biological fluids. Further research is required to establish comprehensive reference ranges across different populations and physiological conditions.

| Biological Matrix | Population | Concentration/Percentage | Reference |

| Urine | Premenopausal Women | 3.65% of total estrogen metabolites (5th-95th percentile: 1.60-6.33%) | [5] |

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of steroid hormones due to its high sensitivity and specificity.[10][11]

General Workflow for LC-MS/MS Quantification of this compound

Detailed Methodological Considerations

1. Sample Collection and Storage:

-

Serum, plasma (EDTA or heparin), or 24-hour urine samples should be collected.

-

Samples should be stored at -80°C to ensure the stability of the analytes.

2. Internal Standard Addition:

-

A stable isotope-labeled internal standard, such as deuterated this compound (d-16-epiestriol), should be added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. This corrects for any variability during sample processing and analysis.[6]

3. Enzymatic Hydrolysis:

-

In biological fluids, estrogens and their metabolites are often present as glucuronide and sulfate conjugates.

-

To measure the total concentration, enzymatic hydrolysis using β-glucuronidase and sulfatase from Helix pomatia is required to cleave these conjugates and release the free steroid.[10]

-

The reaction is typically carried out in an acetate buffer at pH 5.0 and 37°C for 4-8 hours.[10]

4. Extraction:

-

Liquid-Liquid Extraction (LLE): A common method involves extracting the deconjugated steroids from the aqueous sample into an organic solvent such as a mixture of diethyl ether and ethyl acetate.

-

Solid-Phase Extraction (SPE): Alternatively, SPE with a C18 or a mixed-mode sorbent can be used for a cleaner extraction and to concentrate the analytes.

5. Derivatization (Optional):

-

Derivatization, for example with dansyl chloride, can be employed to improve the ionization efficiency and sensitivity of the assay, particularly when low concentrations are expected.

6. LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium fluoride to enhance ionization.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

7. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

The concentration of this compound in the unknown samples is then determined from this calibration curve.

Conclusion and Future Directions

This compound is an endogenous estrogen metabolite formed through the 16-hydroxylation of estrone and estradiol. While its physiological role is not as well-defined as that of major estrogens, its presence in various biological fluids warrants further investigation. The advancement of sensitive analytical techniques like LC-MS/MS allows for the accurate quantification of this compound, which will be instrumental in elucidating its clinical significance.

Future research should focus on:

-

Identifying the specific enzymes and regulatory mechanisms responsible for the stereoselective biosynthesis of this compound.

-

Establishing comprehensive reference ranges for this compound in different populations and throughout various life stages, including pregnancy and menopause.

-

Investigating the biological activity of this compound and its potential role in hormone-dependent cancers, cardiovascular health, and other endocrine-related conditions.

This technical guide provides a solid foundation for researchers and clinicians working in the field of endocrinology and drug development, and it is hoped that it will stimulate further exploration into the biology of this intriguing estrogen metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 5. Maternal serum unconjugated estriol and urine estriol concentrations in normal and high-risk pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]

- 8. researchgate.net [researchgate.net]

- 9. affinisep.com [affinisep.com]

- 10. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of 16-Epiestriol: A Technical Guide for Researchers

Disclaimer: This document serves as an in-depth technical guide on the pharmacokinetics and bioavailability of 16-Epiestriol. It is important to note that publicly available, in-vivo pharmacokinetic data for this compound is exceedingly scarce. As such, this guide provides a comprehensive overview of its metabolic context, analytical methodologies, and relevant comparative data from its well-studied epimer, estriol, to offer a foundational understanding for research and drug development professionals.

Introduction to this compound

This compound, also known as 16β-hydroxy-17β-estradiol, is a minor endogenous estrogen and a metabolite of estrone.[1][2] It is the 16β-epimer of the more commonly known estriol (16α-hydroxy-17β-estradiol).[2] While its estrogenic activity is considered weak, this compound has garnered interest for its potential anti-inflammatory and antibacterial properties, independent of significant glycogenic or immunosuppressive effects.[1][2] Despite this interest, a thorough characterization of its pharmacokinetic profile and bioavailability in preclinical and clinical settings has not been extensively reported in the scientific literature.

Metabolism of this compound

This compound is an integral part of the complex metabolic cascade of endogenous estrogens. Its formation is primarily linked to the metabolism of estrone.

The metabolic pathway leading to the formation of this compound is as follows:

-

Estrone undergoes hydroxylation to form 16β-hydroxyestrone .

-

Subsequently, the C-17 ketone of 16β-hydroxyestrone is reduced to a hydroxyl group, yielding This compound .[1]

Furthermore, in-vitro studies have demonstrated the interconversion of estriol and this compound, suggesting a dynamic equilibrium between these two epimers.[3]

Metabolic pathway of this compound.

Pharmacokinetics of this compound: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant lack of in-vivo pharmacokinetic studies on this compound. Consequently, key parameters such as half-life (t½), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), clearance (CL), volume of distribution (Vd), and absolute bioavailability are not well-established.

One preclinical study noted that this compound, when administered at a dose of 20 mg/kg in rats, inhibited carrageenan-induced paw edema.[1] However, this study did not provide pharmacokinetic data.

The absence of such data presents a significant knowledge gap and a key area for future research to understand the therapeutic potential of this compound.

Bioavailability of this compound

Due to the lack of in-vivo pharmacokinetic studies, the bioavailability of this compound following various routes of administration has not been determined.

Experimental Protocols: Analytical Methodologies for Quantification of this compound in Biological Matrices

While pharmacokinetic data is scarce, validated analytical methods for the quantification of this compound in biological matrices like urine and serum have been developed, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for enabling future pharmacokinetic studies.

General Analytical Workflow

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and detection by mass spectrometry.

General analytical workflow for this compound.

Detailed Experimental Protocol (Representative LC-MS/MS Method)

The following protocol is a composite based on published methods for the analysis of multiple estrogen metabolites, including this compound, in human urine.[4]

5.2.1. Sample Preparation

-

Internal Standard Addition: A deuterated internal standard, such as this compound-2,4,16-d3, is added to the urine sample (typically 0.5 mL) to correct for analytical variability.[4]

-